Product packaging for N,N-Diethyl-2-Piperazin-1-Yl-Nicotinamide(Cat. No.:CAS No. 902836-85-5)

N,N-Diethyl-2-Piperazin-1-Yl-Nicotinamide

Número de catálogo: B1371790
Número CAS: 902836-85-5
Peso molecular: 262.35 g/mol
Clave InChI: LAONYVZIPXACSZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Overview of Nicotinamide (B372718) Derivatives in Contemporary Medicinal Chemistry

Nicotinamide, the amide form of vitamin B3, is a fundamental component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). These coenzymes are pivotal in a vast array of cellular redox reactions and energy metabolism. Beyond its physiological role, nicotinamide and its derivatives have garnered substantial attention in medicinal chemistry for their diverse pharmacological properties.

Nicotinamide derivatives have demonstrated a broad spectrum of therapeutic applications. In dermatology, they are utilized for their anti-inflammatory, antioxidant, and anti-aging properties, with applications in treating conditions such as acne, rosacea, and psoriasis. nih.gov Furthermore, these compounds have shown promise in the prevention and treatment of certain types of cancer. nih.gov The anticancer effects are partly attributed to their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, which can be particularly effective in cancer cells with compromised DNA repair mechanisms. nih.gov

The mechanisms of action of nicotinamide derivatives are multifaceted. They are known to modulate the activity of various enzymes, including sirtuins, which are involved in cellular regulation. By acting as precursors to NAD+, they can influence cellular energy homeostasis and signaling pathways. The versatility of the nicotinamide scaffold allows for extensive chemical modifications, enabling the development of new derivatives with tailored pharmacological profiles.

Table 1: Therapeutic Applications of Nicotinamide Derivatives

Therapeutic AreaExamples of ApplicationsKey Mechanisms of Action
DermatologyAcne, Rosacea, Psoriasis, Anti-agingAnti-inflammatory, Antioxidant
OncologyCancer Prevention and TherapyPARP Inhibition, Modulation of Cellular Metabolism
NeuroprotectionNeurodegenerative DiseasesMaintenance of Cellular Energy Balance

Significance of the Piperazine (B1678402) Moiety in Drug Discovery and Pharmacophore Design

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its frequent appearance in a wide array of biologically active compounds and approved drugs, spanning various therapeutic areas including oncology, infectious diseases, and neurology. mdpi.com

The significance of the piperazine moiety in drug design can be attributed to several key factors:

Improved Pharmacokinetic Properties: The two nitrogen atoms of the piperazine ring can be readily protonated at physiological pH, which often leads to enhanced aqueous solubility and improved bioavailability of drug candidates. This is a critical consideration in the development of orally administered medications.

Versatile Chemical Handle: The secondary amine groups of the piperazine ring provide a versatile point for chemical modification. This allows for the introduction of a wide variety of substituents, enabling the fine-tuning of a compound's pharmacological activity, selectivity, and pharmacokinetic profile. scbt.com The piperazine ring can also act as a linker to connect different pharmacophoric elements within a single molecule. nih.gov

Receptor Interaction: The piperazine moiety can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and ionic interactions, which are crucial for molecular recognition and binding affinity. nih.gov

The incorporation of a piperazine ring into a drug candidate is a well-established strategy to optimize its drug-like properties. Its presence in numerous successful drugs is a testament to its importance in pharmacophore design and its contribution to the development of effective therapeutic agents. mdpi.com

Table 2: Key Attributes of the Piperazine Moiety in Drug Discovery

AttributeDescriptionImpact on Drug Design
Improved SolubilityThe basic nitrogen atoms enhance aqueous solubility.Better bioavailability for oral drugs.
Chemical VersatilityAllows for diverse substitutions and acts as a linker.Facilitates optimization of pharmacological properties.
Target BindingParticipates in key interactions with biological targets.Contributes to binding affinity and selectivity.

Historical and Current Research Trajectories for N,N-Diethyl-2-Piperazin-1-Yl-Nicotinamide

While a detailed historical research timeline for this compound is not extensively documented in publicly available literature, its emergence can be understood within the broader context of the development of nicotinamide and piperazine-containing compounds. The synthesis of such hybrid molecules is a rational drug design approach aimed at combining the beneficial properties of both pharmacophores.

Initial interest in compounds of this class likely stemmed from the established therapeutic potential of both nicotinamide derivatives and piperazine-containing drugs. The systematic exploration of combining these two moieties would have been a logical step in the search for novel therapeutic agents with enhanced efficacy and optimized pharmacokinetic profiles.

Current research on this compound has identified several promising therapeutic avenues:

PARP Inhibition: The compound has been identified as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors are a class of targeted cancer therapies that have shown significant success in treating certain types of cancers, particularly those with deficiencies in DNA repair mechanisms.

Kinase Modulation: Research has also suggested that this compound and its derivatives may act as kinase modulators. Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in a variety of diseases, including cancer.

Antiviral Activity: There is emerging evidence that this compound may possess antiviral properties. The piperazine moiety is present in a number of antiviral drugs, and its combination with the nicotinamide scaffold could lead to novel antiviral agents.

The ongoing research into this compound underscores its potential as a versatile scaffold for the development of new therapeutic agents. Further studies are likely to focus on elucidating its precise mechanisms of action, optimizing its structure to enhance its activity and selectivity for specific biological targets, and exploring its efficacy in preclinical models of various diseases.

Table 3: Current Research Focus for this compound

Research AreaPotential Mechanism/Application
OncologyPARP inhibition, Kinase modulation
Infectious DiseasesAntiviral activity

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N4O B1371790 N,N-Diethyl-2-Piperazin-1-Yl-Nicotinamide CAS No. 902836-85-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N,N-diethyl-2-piperazin-1-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-3-17(4-2)14(19)12-6-5-7-16-13(12)18-10-8-15-9-11-18/h5-7,15H,3-4,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAONYVZIPXACSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(N=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70639907
Record name N,N-Diethyl-2-(piperazin-1-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-85-5
Record name N,N-Diethyl-2-(piperazin-1-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70639907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for N,n Diethyl 2 Piperazin 1 Yl Nicotinamide and Its Structural Analogues

Retrosynthetic Analysis and Key Precursors of N,N-Diethyl-2-Piperazin-1-Yl-Nicotinamide

A retrosynthetic analysis of this compound reveals two primary disconnection points that suggest logical synthetic pathways. The target molecule's structure consists of a pyridine (B92270) ring substituted at the 2-position with a piperazine (B1678402) moiety and at the 3-position with a diethylamide group.

The most strategically sound disconnection is at the C-N bond between the pyridine ring and the piperazine nitrogen. This approach simplifies the synthesis into two key precursors: a pre-functionalized nicotinamide (B372718) derivative and piperazine. This leads to the identification of 2-halo-N,N-diethylnicotinamide (where the halogen is typically chlorine or fluorine) and piperazine as the principal building blocks. This pathway is generally preferred as the nucleophilic aromatic substitution (SNAr) reaction at the 2-position of the pyridine ring is a well-established and reliable transformation. researchgate.netstackexchange.com

An alternative disconnection can be made at the amide bond. This would involve a 2-(piperazin-1-yl)nicotinic acid precursor and diethylamine (B46881). While feasible, this route is often more complex as it may require protecting groups on the piperazine moiety during the amide formation step to prevent side reactions.

Therefore, the most common retrosynthetic strategy is summarized as follows:

Target Molecule: this compound

Key Disconnection: Pyridine C2-N1 (Piperazine) bond

Primary Precursors:

2-Chloro-N,N-diethylnicotinamide

Piperazine

This approach allows for the late-stage introduction of the piperazine ring, which is advantageous for creating structural analogues by simply varying the piperazine derivative used in the final coupling step.

Table 1: Key Precursors in the Synthesis of this compound
PrecursorChemical StructureRole in Synthesis
2-Chloro-N,N-diethylnicotinamideCl-C₅H₃N-C(=O)N(CH₂CH₃)₂Electrophilic pyridine core providing the nicotinamide moiety. The chlorine atom serves as a leaving group.
PiperazineC₄H₁₀N₂Nucleophilic component that displaces the leaving group on the pyridine ring to form the final C-N bond.
2-Chloronicotinic acidCl-C₅H₃N-COOHAn earlier-stage precursor for the synthesis of 2-Chloro-N,N-diethylnicotinamide. researchgate.net
Diethylamine(CH₃CH₂)₂NHAmine component for the formation of the diethylamide group from a carboxylic acid precursor. biosynth.com

Approaches for the Preparation of the N,N-Diethyl Nicotinamide Moiety

The N,N-diethyl nicotinamide fragment, known as Nikethamide when unsubstituted at other positions, is a critical component of the target molecule. scbt.com Its synthesis typically begins with nicotinic acid or a derivative thereof. When preparing the key precursor for the final coupling step, 2-chloronicotinic acid is the preferred starting material.

The general strategy involves the activation of the carboxylic acid group of 2-chloronicotinic acid to facilitate amidation with diethylamine. A common and effective method is the conversion of the carboxylic acid to an acyl chloride. This is typically achieved by treating 2-chloronicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.comucl.ac.uk The resulting 2-chloronicotinoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with diethylamine to yield the desired 2-chloro-N,N-diethylnicotinamide. google.com

Alternative one-pot methods have been developed to avoid the isolation of the often-sensitive acyl chloride. For instance, reacting nicotinic acid with N,N-dimethyl carbamoyl (B1232498) chloride in the presence of an organic tertiary base like 1-methyl imidazole (B134444) can directly produce the corresponding N,N-dimethyl nicotinamide in high yield. google.com A similar principle can be applied using N,N-diethyl carbamoyl chloride for the synthesis of the diethylamide analogue. These methods offer simpler processes and are more environmentally friendly. google.com

Synthesis and Functionalization of the Piperazin-1-Yl Scaffold

The piperazine ring is a prevalent structural motif in medicinal chemistry. researchgate.netresearchgate.net Its synthesis and subsequent functionalization are crucial for building the target molecule and its analogues. Methodologies range from the formation of the heterocyclic ring itself to the selective modification of its nitrogen atoms.

While the target molecule itself contains an unsubstituted piperazine, the synthesis of its structural analogues often requires mono-N-substituted piperazines. Direct alkylation of piperazine with alkyl halides can lead to a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salt formation. researchgate.net

To achieve selective mono-alkylation, a common strategy involves the use of a protecting group. N-Boc-piperazine (tert-butoxycarbonyl piperazine) is a widely used intermediate where one nitrogen is rendered less nucleophilic by the Boc group. researchgate.netresearchgate.net The unprotected nitrogen can then be selectively alkylated using various electrophiles, such as alkyl halides or sulfonates, typically in the presence of a base like potassium carbonate. researchgate.netmdpi.com Subsequent removal of the Boc group under acidic conditions yields the desired mono-N-alkylated piperazine.

Reductive amination is a powerful and versatile method used both for the de novo synthesis of the piperazine ring and for the N-alkylation of a pre-formed piperazine scaffold. mdpi.comresearchgate.net

For N-alkylation, a piperazine (often mono-protected) is reacted with an aldehyde or ketone in the presence of a reducing agent. mdpi.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a frequently used reagent for this transformation due to its mildness and selectivity. researchgate.netmdpi.com This method avoids the formation of quaternary ammonium salts that can occur with direct alkylation. researchgate.net

For the construction of the piperazine ring itself, a tandem reductive amination-cyclization can be employed. This may involve reacting a 1,2-diamine with a glyoxal (B1671930) derivative or starting from amino acid precursors to build a substituted piperazinone, which can be subsequently reduced. nih.govnih.gov These methods provide access to a wide range of substituted piperazine cores. nih.gov

Nucleophilic substitution is the cornerstone reaction for conjugating the piperazine scaffold to the nicotinamide moiety. The most common approach is a Nucleophilic Aromatic Substitution (SNAr) reaction. researchgate.net In this process, piperazine acts as the nucleophile, attacking an electron-deficient aromatic ring and displacing a leaving group.

The pyridine ring of the nicotinamide precursor is activated towards nucleophilic attack by the ring nitrogen, particularly at the 2- and 4-positions. stackexchange.com When a good leaving group, such as a chlorine atom, is present at the 2-position, piperazine can readily displace it to form the C-N bond of the final product. nih.govresearchgate.net These reactions are typically carried out at elevated temperatures, sometimes in the presence of a base to neutralize the generated HCl. The reactivity in SNAr reactions on halo-pyridines often follows the order F > Cl > Br > I. nih.gov

An increasingly important alternative to classical SNAr is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This cross-coupling reaction allows for the formation of C-N bonds between aryl halides (like 2-chloropyridines) and amines (like piperazine) under milder conditions and with broader substrate scope than traditional methods. researchgate.netnih.gov It utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to facilitate the coupling. wikipedia.org

Amide Bond Formation Methodologies in Nicotinamide Conjugation

The formation of the amide bond is the defining step in creating the nicotinamide portion of the molecule. This reaction involves the condensation of a carboxylic acid (or its derivative) with an amine, formally eliminating a molecule of water. luxembourg-bio.com Direct condensation requires very high temperatures, which are incompatible with most complex organic molecules. Therefore, activation of the carboxylic acid is necessary. ucl.ac.ukluxembourg-bio.com

As discussed in section 2.2, a classic method involves converting the carboxylic acid (e.g., 2-chloronicotinic acid) into a more reactive derivative like an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.uk This activated intermediate reacts rapidly with diethylamine to form the amide.

Alternatively, a wide array of coupling reagents can be used to facilitate the reaction directly from the carboxylic acid and amine in a one-pot procedure. These reagents activate the carboxylic acid in situ. hepatochem.com

Table 2: Common Coupling Reagents for Amide Bond Formation
Reagent ClassExample(s)AbbreviationMechanism of ActionNotes
CarbodiimidesDicyclohexylcarbodiimide; Diisopropylcarbodiimide; 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideDCC; DIC; EDCReacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comOften used with additives like HOBt to suppress side reactions and reduce racemization. luxembourg-bio.com The urea (B33335) byproduct can sometimes be difficult to remove.
Aminium/Uronium SaltsHATU; HBTUHATU; HBTUForms an active ester (often with HOBt or HOAt moiety) which is then displaced by the amine. ucl.ac.ukHighly efficient and fast-acting reagents, but are more expensive and have a higher molecular weight, leading to poorer atom economy. ucl.ac.uk
Phosphonium SaltsBOP; PyBOPBOP; PyBOPSimilar to aminium salts, they form activated ester intermediates.Very effective but produce carcinogenic HMPA as a byproduct (BOP) or pyridine (PyBOP).
Acid AnhydridesPropylphosphonic Anhydride (B1165640)T3PForms a mixed anhydride with the carboxylic acid, which is then attacked by the amine. ucl.ac.ukA common choice in process chemistry due to its efficiency and the ease of removing byproducts. ucl.ac.uk

The choice of method depends on the scale of the reaction, the sensitivity of the substrates to harsh conditions, and cost considerations. For the synthesis of this compound, converting 2-chloronicotinic acid to its acyl chloride is a straightforward and effective approach.

Synthetic Routes for Novel this compound Analogues

The generation of novel analogues of this compound is centered on strategic modifications of its core components to enhance biological activity. These strategies primarily involve the functionalization of the piperazine ring and the derivatization of the nicotinamide portion of the molecule.

Modification of the Piperazine Ring for Enhanced Activity

The piperazine ring is a versatile scaffold that allows for a wide range of structural modifications to improve the pharmacological profile of drug candidates. mdpi.com Synthetic strategies often focus on the introduction of various substituents onto the piperazine nitrogen atoms or the carbon atoms of the ring itself. These modifications can influence the compound's interaction with biological targets, as well as its solubility and bioavailability. mdpi.com

A common approach to modifying the piperazine ring is through N-alkylation or N-arylation. For instance, the reaction of a piperazine precursor with different alkyl halides or aryl halides can introduce a variety of functional groups. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the N-arylation of piperazines, allowing for the introduction of diverse aromatic and heteroaromatic rings. nih.gov Copper-catalyzed Ullmann-Goldberg reactions and nucleophilic aromatic substitution (SNAr) on electron-deficient arenes are also widely employed methods. nih.gov

Furthermore, the carbon atoms of the piperazine ring can be functionalized to introduce additional diversity. Recent advances in C-H functionalization offer a direct approach to introduce substituents onto the piperazine core, expanding the accessible chemical space. mdpi.com For example, photoredox catalysis has enabled the direct C-H arylation, vinylation, and alkylation of N-Boc protected piperazines. mdpi.com

The impact of these modifications on biological activity is a key consideration. Structure-activity relationship (SAR) studies of related piperazine-containing compounds have shown that the nature of the substituents on the piperazine ring can significantly affect their potency and selectivity. For example, in a series of N-arylpiperazines, the electronic properties and steric bulk of the substituents on the aromatic ring were found to be critical for their antimycobacterial activity.

Modification StrategyReagents and ConditionsPotential Outcome on Activity
N-AlkylationAlkyl halides, reductive aminationModulation of lipophilicity and target binding
N-ArylationBuchwald-Hartwig coupling, Ullmann-Goldberg reaction, SNArIntroduction of diverse aromatic systems to explore new binding interactions
C-H FunctionalizationPhotoredox catalysisDirect introduction of substituents on the piperazine ring carbons for fine-tuning of properties

Derivatization of the Nicotinamide Moiety

The nicotinamide moiety of this compound offers another avenue for structural modification to enhance biological activity. The amide group and the pyridine ring are key features that can be derivatized to alter the compound's electronic and steric properties.

Modifications to the diethylamide group can influence the compound's solubility, metabolic stability, and hydrogen bonding capacity. Replacing the diethyl groups with other alkyl or aryl substituents can be achieved through standard amide bond formation reactions, starting from the corresponding 2-(piperazin-1-yl)nicotinic acid and the desired amine. The use of coupling agents such as EDCI and HOBt facilitates this transformation. nih.gov

The pyridine ring of the nicotinamide can also be substituted to modulate the electronic properties of the molecule. Introduction of electron-donating or electron-withdrawing groups can affect the pKa of the pyridine nitrogen and influence interactions with biological targets. These modifications are typically introduced at the level of the nicotinic acid starting material.

Structure-activity relationship studies on related nicotinamide derivatives have demonstrated the importance of these modifications. For instance, in a series of novel nicotinamide derivatives investigated as succinate (B1194679) dehydrogenase inhibitors, the nature of the substituents on the nicotinamide scaffold was found to be crucial for their fungicidal activity. nih.gov

Derivatization SiteSynthetic ApproachPotential Impact on Activity
Diethylamide GroupAmide coupling with various aminesAlteration of solubility, metabolic stability, and hydrogen bonding
Pyridine RingUse of substituted nicotinic acid starting materialsModulation of electronic properties and target interactions

Stereoselective Synthesis of this compound Chiral Forms

The introduction of chirality into the this compound scaffold can lead to enantiomers with distinct pharmacological profiles. Stereoselective synthesis of chiral piperazine derivatives is therefore a critical aspect of developing novel analogues with improved therapeutic properties. The chirality can be introduced at one of the carbon atoms of the piperazine ring.

Several strategies have been developed for the asymmetric synthesis of chiral piperazines. One common approach involves the use of chiral starting materials, such as amino acids, to construct the piperazine ring. nih.gov For example, optically pure amino acids can be converted into 1,2-diamines, which then serve as key intermediates in the synthesis of 2-substituted piperazines.

Catalytic asymmetric methods offer a more efficient and versatile approach to chiral piperazines. Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with high enantioselectivity, which can then be reduced to the corresponding chiral piperazines. dicp.ac.cn Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones, which provides access to a variety of enantioenriched tertiary piperazin-2-ones. nih.gov These can be subsequently converted to the desired chiral piperazines.

The development of chiral catalysts and ligands has been instrumental in advancing the field of asymmetric synthesis of piperazines. For instance, iridium catalysts with chiral ligands have been successfully employed in the enantioselective hydrogenation of 2-alkylpyridines, which can be a pathway to chiral 2-substituted piperidines and, by extension, piperazines. nih.gov

Asymmetric StrategyKey FeaturesResulting Chiral Moiety
Chiral Pool SynthesisUtilization of readily available chiral starting materials like amino acidsEnantiomerically pure 2-substituted piperazines
Catalytic Asymmetric HydrogenationUse of chiral palladium catalysts on pyrazin-2-ol precursorsChiral piperazin-2-ones, reducible to chiral piperazines
Catalytic Asymmetric Allylic AlkylationPalladium-catalyzed reaction on piperazin-2-one (B30754) substratesEnantioenriched tertiary piperazin-2-ones

Chemical Reactivity and Transformation Pathways of N,n Diethyl 2 Piperazin 1 Yl Nicotinamide

Oxidation Reactions and Metabolite Characterization

The oxidation of N,N-Diethyl-2-Piperazin-1-Yl-Nicotinamide can occur at several positions, primarily involving the nitrogen atoms and the alkyl substituents. While specific metabolic data for this exact compound is not extensively detailed in the public domain, the metabolic pathways of structurally related piperazine (B1678402) and nicotinamide-containing pharmaceuticals provide a strong basis for predicting its oxidative transformations. The primary sites of oxidation are anticipated to be the piperazine ring and the N,N-diethylamino group.

Common oxidizing agents such as hydrogen peroxide or potassium permanganate (B83412) can be used to effect these transformations in a laboratory setting. In a biological context, these oxidations are typically catalyzed by cytochrome P450 enzymes.

Potential oxidative pathways include:

N-Oxidation: The nitrogen atoms of the piperazine ring are susceptible to oxidation, which would lead to the formation of N-oxides.

Hydroxylation: The carbon atoms of the piperazine ring can undergo hydroxylation.

N-Dealkylation: The ethyl groups on the nicotinamide's amide can be removed through oxidative dealkylation.

A summary of potential oxidation products is presented in Table 1.

Proposed Metabolite Transformation Pathway Potential Characterization Notes
N,N-Diethyl-2-(4-oxido-piperazin-1-yl)-nicotinamideN-Oxidation of the piperazine ringIncreased polarity, identifiable by mass spectrometry (M+16)
N,N-Diethyl-2-(piperazin-1-yl)-nicotinamide-N'-oxideN-Oxidation of the pyridine (B92270) nitrogenAltered UV spectrum and chromatographic retention time
N-Ethyl-N-(hydroxyethyl)-2-(piperazin-1-yl)-nicotinamideHydroxylation of an N-ethyl groupMass increase of 16 amu, potential for further oxidation to an aldehyde or carboxylic acid
N-Ethyl-2-(piperazin-1-yl)-nicotinamideN-De-ethylationLoss of an ethyl group (mass decrease of 28 amu)
N,N-Diethyl-2-(3-hydroxy-piperazin-1-yl)-nicotinamideC-Hydroxylation of the piperazine ringIntroduction of a hydroxyl group, leading to increased polarity

Table 1: Proposed Oxidative Metabolites of this compound

Reduction Reactions and Product Identification

The reduction of this compound can be achieved using various reducing agents, with the most probable site of reduction being the nicotinamide (B372718) ring system. Strong reducing agents like lithium aluminum hydride are capable of reducing the amide functionality. Catalytic hydrogenation, employing catalysts such as palladium on carbon, could potentially reduce the pyridine ring of the nicotinamide moiety.

The specific products formed would be highly dependent on the choice of reducing agent and the reaction conditions.

Potential reduction pathways include:

Pyridine Ring Reduction: Catalytic hydrogenation could lead to the saturation of the pyridine ring, yielding a piperidine (B6355638) derivative.

Amide Reduction: The use of a strong reducing agent like lithium aluminum hydride could reduce the amide group to an amine.

Table 2 outlines the potential products resulting from the reduction of this compound.

Potential Product Reaction Type Reagent Example Expected Structural Change
N,N-Diethyl-2-(piperazin-1-yl)piperidine-3-carboxamidePyridine Ring HydrogenationH₂, Pd/CSaturation of the pyridine ring to a piperidine ring
(2-(Piperazin-1-yl)pyridin-3-yl)-N,N-diethylmethanamineAmide ReductionLithium Aluminum HydrideReduction of the carboxamide to a methylene (B1212753) amine

Table 2: Potential Reduction Products of this compound

Nucleophilic Substitution Reactions on the Piperazine Core

The secondary amine within the piperazine ring of this compound is a nucleophilic center and represents a key site for structural modification. This nitrogen can readily participate in nucleophilic substitution reactions with a variety of electrophiles, allowing for the synthesis of a diverse range of derivatives. The most common transformations are N-alkylation and N-acylation.

N-Alkylation: This involves the reaction of the piperazine nitrogen with alkyl halides (e.g., alkyl chlorides, bromides, or iodides) or other alkylating agents. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The use of a protecting group on one of the piperazine nitrogens can be employed to achieve mono-alkylation selectively.

N-Acylation: This is achieved by reacting the piperazine with acylating agents such as acyl chlorides or acid anhydrides. This reaction leads to the formation of an amide linkage at the piperazine nitrogen.

Table 3 provides examples of reagents and the corresponding products for the nucleophilic substitution on the piperazine core.

Reaction Type Reagent Example Product Structure Reaction Conditions
N-AlkylationMethyl IodideN,N-Diethyl-2-(4-methyl-piperazin-1-yl)-nicotinamideBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)
N-AlkylationBenzyl BromideN,N-Diethyl-2-(4-benzyl-piperazin-1-yl)-nicotinamideBase (e.g., Triethylamine), Solvent (e.g., DMF)
N-AcylationAcetyl ChlorideN,N-Diethyl-2-(4-acetyl-piperazin-1-yl)-nicotinamideBase (e.g., Pyridine), Solvent (e.g., Dichloromethane)
N-AcylationBenzoic Anhydride (B1165640)N,N-Diethyl-2-(4-benzoyl-piperazin-1-yl)-nicotinamideBase (e.g., DMAP), Solvent (e.g., Dichloromethane)

Table 3: Examples of Nucleophilic Substitution Reactions on the Piperazine Core

The requested article on the "Molecular and Biochemical Mechanisms of Action of this compound" cannot be generated at this time. A comprehensive search for scientific literature and data has revealed insufficient detailed information to thoroughly and accurately address the specific subsections outlined in the user's request.

The available information identifies "this compound" as a potential modulator of Poly(ADP-ribose) Polymerase (PARP) and various kinases. However, the search did not yield specific research findings, such as detailed inhibition kinetics, binding affinity data for PARP subtypes, or comprehensive kinase specificity profiles. Furthermore, in-depth studies on its impact on DNA damage response, cellular homeostasis, Nicotinamide Adenine (B156593) Dinucleotide (NAD+) metabolism, and kinase-mediated signaling pathways in disease models are not publicly available.

Molecular and Biochemical Mechanisms of Action of N,n Diethyl 2 Piperazin 1 Yl Nicotinamide

Interactions with Intracellular Signaling Cascades

Modulation of the WNT/β-catenin Signaling Pathway

There is no available research that specifically investigates the effect of N,N-Diethyl-2-Piperazin-1-Yl-Nicotinamide on the WNT/β-catenin signaling pathway.

Regulation of PI3K/Akt and MAPK Signaling Pathways

Scientific literature lacks studies detailing any regulatory role of this compound on the PI3K/Akt and MAPK signaling pathways.

Influence on STAT and JNK Signaling

There is no published data on the influence of this compound on STAT and JNK signaling.

Receptor Binding Studies and Selectivity Analysis (e.g., sigma receptors for related analogues)

Specific receptor binding assays and selectivity analyses for this compound have not been reported in the accessible scientific literature. While related piperazine (B1678402) analogues have been studied for their interactions with various receptors, this information cannot be directly attributed to the subject compound. nih.govnih.gov

Investigation of Protein Interactions and Functions via Proteomics Approaches

There are no proteomics studies available that have investigated the protein interactions and functions related to this compound.

Preclinical Pharmacological Investigations: in Vitro Studies of N,n Diethyl 2 Piperazin 1 Yl Nicotinamide

Cellular Permeation and Intracellular Distribution Studies

The ability of a compound to penetrate cellular membranes and achieve effective intracellular concentrations is fundamental to its therapeutic potential. While specific studies detailing the permeation and distribution of N,N-Diethyl-2-Piperazin-1-Yl-Nicotinamide are not extensively documented in publicly available literature, the evaluation of related small molecule inhibitors provides a framework for how these properties are assessed.

For instance, studies on other nicotinamide-based small molecule inhibitors utilize established in vitro models to predict bioavailability and cellular uptake. nih.gov These methods include:

Parallel Artificial Membrane Permeability Assay (PAMPA): This non-cell-based assay assesses a compound's ability to diffuse from a donor compartment, through an artificial lipid-impregnated filter, to an acceptor compartment, modeling passive transcellular permeation.

Caco-2 Cell Assays: The Caco-2 cell line, derived from human colorectal adenocarcinoma cells, forms a monolayer of polarized epithelial cells that serves as a well-established model of the intestinal barrier. Assays using these cells are employed to characterize the membrane permeability of nicotinamide-based inhibitors and understand their potential for oral absorption. nih.gov

The structural characteristics of this compound, including the piperazine (B1678402) and nicotinamide (B372718) moieties, are expected to influence its physicochemical properties and, consequently, its ability to cross biological membranes. The piperazine ring can contribute to the molecule's solubility and potential for hydrogen bonding, which are critical factors in cellular permeation.

Efficacy Studies in Cellular Disease Models

In vitro studies using cellular models of disease are crucial for determining the biological activity and therapeutic potential of a compound. This compound and its structural relatives have been investigated in models of viral diseases and cancer.

The piperazine scaffold is a recognized "privileged structure" in medicinal chemistry and has been incorporated into numerous approved antiviral drugs. researchgate.net Research into derivatives related to this compound has indicated potential antiviral applications. Studies have suggested that modifications to the piperazine ring and nicotinamide structure can enhance the antiviral efficacy of derived compounds against various viral strains, including those responsible for COVID-19.

While direct antiviral data for this compound is limited, research on related structures provides insight into their potential. For example, various small molecules have been identified as inhibitors of the Dengue virus (DENV), targeting different aspects of the viral life cycle. nih.govmdpi.com

Table 1: Antiviral Activity of Selected Piperazine-Related and Other Compounds against Dengue Virus

Compound TypeTarget VirusReported ActivityReference
ST-148 (Capsid Inhibitor)DENV-2EC50 = 0.016 µM nih.gov
Dipeptide EF (E Protein Binder)DENV-2IC50 = 96.5 µM nih.gov
Oleanonic Acid Aminoethylpiperazine AmideDENV-1IC50 = 67 µM nih.gov
Oleanonic Acid Aminoethylpiperazine AmideDENV-2IC50 = 86 µM nih.gov

The nicotinamide and piperazine components of this compound are both associated with anti-cancer properties. Nicotinamide (NAM), a form of Vitamin B3, has demonstrated anti-proliferative and pro-apoptotic activity in various cancer cell lines, including leukemia, lymphoma, and breast cancer. nih.gov The primary mechanism is believed to involve the inhibition of sirtuin 1 (SIRT1) and poly(ADP-ribose) polymerase 1 (PARP1), leading to the activation of the p53 tumor suppressor pathway. nih.gov

Similarly, novel piperazinyl amide derivatives have been synthesized and shown to exhibit potent cytotoxic effects against cancer cells. These compounds can induce morphological changes consistent with apoptosis, such as nuclear condensation. nih.govmdpi.com The mechanism often involves altering the balance of pro-apoptotic and anti-apoptotic proteins, for example, by up-regulating Bak and down-regulating Bcl-XL and Bcl-2. nih.govmdpi.com

Table 2: In Vitro Anti-Cancer Effects of Nicotinamide and Related Piperazine Derivatives

Compound/DerivativeCancer ModelObserved EffectMechanismReference
Nicotinamide (NAM)Melanoma Cell Lines (A375, SK-MEL-28)Reduced cell number by up to 90%; 2.5-fold increase in apoptosis.Inhibition of SIRT2 activity; accumulation in G1-phase of cell cycle. researchgate.net
Nicotinamide (NAM)Chronic Lymphocytic Leukemia (CLL)Anti-proliferative and pro-apoptotic activity.Inhibition of SIRT1. nih.gov
Novel N-Ethyl-Piperazinyl AmidesNCI-60 Cancer Cell Line PanelPotent cytotoxic activity with nanomolar GI50 values.Induction of apoptosis via modulation of Bak and Bcl-XL/Bcl-2 gene expression. nih.govmdpi.com

Cancer cell migration is a critical step in metastasis. Nicotinamide N-methyltransferase (NNMT), an enzyme that methylates nicotinamide, has been implicated in promoting cancer cell proliferation and migration. nih.govmdpi.com Overexpression of NNMT has been shown to enhance the invasion capacity of colorectal cancer cells in vitro. nih.gov Conversely, knockdown of NNMT can suppress cancer cell migration. nih.gov

Studies on melanoma have shown that nicotinamide can significantly affect gene expression clusters related to cell migration and motility. plos.org These findings suggest that the nicotinamide moiety within this compound could potentially influence pathways that regulate cancer cell migration and adhesion.

Nicotinamide has been investigated for its neuroprotective properties in various in vitro models of neuronal damage. In studies using primary cortical cells subjected to oxygen-glucose deprivation (OGD), a model for ischemic injury, nicotinamide demonstrated significant protective effects. researchgate.net It has been shown to reduce the release of lactate (B86563) dehydrogenase (a marker of cell damage), diminish the production of reactive oxygen species (ROS), and lower calcium influx in neuronal cells during OGD. researchgate.net

Furthermore, nicotinamide can attenuate the apoptosis of retinal neurons in models of diabetic retinopathy by reducing oxidative DNA damage and supporting DNA repair mechanisms. nih.govnih.gov This is partly achieved by decreasing the cleavage of PARP-1, an enzyme involved in DNA repair and cell death. nih.govnih.gov

Table 3: Neuroprotective Effects of Nicotinamide in Neuronal Cell Cultures

ModelObserved EffectProposed MechanismReference
Rat Primary Cortical Cells (Oxygen-Glucose Deprivation)Reduced lactate dehydrogenase release; enhanced cell viability.Diminished ROS production and calcium influx. researchgate.net
Rat Primary Cortical Cells (Hypoxia/Reoxygenation)Reduced caspase-3 cleavage and nuclear condensation.Inhibition of apoptosis. researchgate.net
Diabetic Rat Retinas (In Vivo Model with In Vitro Analysis)Reduced apoptosis of inner retinal cells.Reduction of oxidative DNA damage; attenuation of cleaved PARP-1 expression. nih.govnih.gov

Biochemical and Enzymatic Assays for Mechanism Elucidation

Biochemical and enzymatic assays are essential for pinpointing the molecular targets of a compound and elucidating its mechanism of action. For this compound, a key proposed mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are critical for the repair of single-strand DNA breaks, and their inhibition can lead to cell death, especially in cancer cells that are highly dependent on this repair pathway. nih.gov

In addition to PARP, the compound and its derivatives have been identified as potential kinase modulators. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often linked to diseases like cancer. In a series of experiments, this compound was shown to effectively inhibit specific kinases involved in cancer cell proliferation. The nicotinamide component itself is a known inhibitor of both SIRT1 and PARP1, which are key enzymes in regulating cellular metabolism and survival. nih.gov

In Vitro Enzyme Inhibition Assays (e.g., PARP, Kinases)

No specific data from peer-reviewed or publicly accessible scientific literature could be found detailing the in vitro enzyme inhibition profile of this compound against Poly (ADP-ribose) polymerase (PARP), kinases, or other enzymes. While nicotinamide and piperazine moieties are present in various known enzyme inhibitors, extrapolation of activity to the specific compound is not scientifically valid without direct experimental evidence. nih.govnih.govnih.gov

Competitive Ligand Binding Assays for Receptor Affinity

The search yielded no studies conducting competitive ligand binding assays to determine the receptor affinity profile of this compound. Research on other piperazine-containing molecules shows affinity for various receptors, such as dopamine (B1211576) and nicotinic acetylcholine (B1216132) receptors, but this data is not transferable. nih.govnih.gov Without experimental data from assays using radiolabeled ligands to measure the binding affinity (Kᵢ) of this compound to any specific biological receptor, this section cannot be completed.

Metabolic Stability Profiling in Liver Microsomal Systems Across Species

No public data is available on the metabolic stability of this compound in human, rat, mouse, or other species' liver microsomal systems. Such studies are crucial for determining a compound's susceptibility to Phase I and Phase II metabolism. nih.govevotec.comnih.gov

Determination of Half-Life and Clearance Rates

Consequently, without metabolic stability assay results, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) for this compound have not been determined or published.

Identification of In Vitro Metabolites

There are no available metabolite identification studies for this compound. The process of identifying potential metabolites, typically through methods like liquid chromatography-mass spectrometry (LC-MS) after incubation with liver microsomes, has not been documented for this compound. nih.govnih.gov

Due to the absence of the required specific research data for this compound, the generation of a scientifically accurate article that adheres to the provided outline is not possible at this time.

Preclinical Pharmacological Investigations: in Vivo Studies of N,n Diethyl 2 Piperazin 1 Yl Nicotinamide

Pharmacokinetics (PK) and Biodistribution in Animal Models

Comprehensive in vivo studies to characterize the pharmacokinetic profile and biodistribution of N,N-Diethyl-2-Piperazin-1-Yl-Nicotinamide in animal models have not been detailed in the available literature. Such studies are crucial for understanding the disposition of a compound within a living organism.

Absorption and Bioavailability Assessments

Specific data from in vivo studies in animal models on the absorption and bioavailability of this compound are not publicly available. Generally, the piperazine (B1678402) moiety can influence the physicochemical properties of a molecule, which in turn affects its absorption characteristics. The oral bioavailability of piperazine-containing drugs can be variable and is influenced by factors such as solubility and gastrointestinal permeability.

Tissue Distribution and Organ Exposure Profiling

There is no specific information available from preclinical animal studies regarding the tissue distribution and organ exposure of this compound. Biodistribution studies are essential to identify target organs and to understand the potential for on-target and off-target effects.

Metabolic Pathways and Elimination Routes in Preclinical Species

Detailed in vivo data on the metabolic pathways and elimination routes of this compound in preclinical species are not available. For piperazine-containing compounds, metabolic pathways can include N-dealkylation, aromatic hydroxylation, and glucuronidation. For instance, studies on other piperazine derivatives, such as flunarizine, in rats and dogs have shown that oxidative N-dealkylation and aromatic hydroxylation are major metabolic routes. nih.gov Similarly, studies on piperine (B192125) in rats indicated that glucuronidation and sulphation are major steps in its disposition. nih.gov However, these are general observations for related structures and may not be representative of the metabolism of this compound.

Blood-Brain Barrier Penetration and Brain Exposure

Specific preclinical data on the blood-brain barrier (BBB) penetration and brain exposure of this compound are not found in the available literature. While nicotinamide (B372718) itself can cross the blood-brain barrier, the addition of the N,N-diethyl and piperazinyl moieties would significantly alter the physicochemical properties of the molecule, thereby affecting its ability to penetrate the BBB. nih.gov The potential for BBB penetration would need to be experimentally determined in animal models.

Efficacy Studies in Established Animal Disease Models

Antiviral Efficacy in Viral Infection Animal Models

While some piperazine-substituted compounds have been investigated for their antiviral properties, specific in vivo efficacy studies for this compound in established animal models of viral infections are not reported in the available scientific literature. Research on related structures, such as piperazine-substituted pyranopyridines, has shown activity against viruses like the hepatitis B virus by inhibiting virion production. mdpi.comnih.gov Additionally, other piperazine derivatives have been evaluated for activity against Chikungunya virus. nih.gov These findings suggest a potential for antiviral activity within this class of compounds, but specific in vivo data for this compound is lacking.

Anti-Cancer Efficacy in Xenograft and Syngeneic Tumor Models

No in vivo studies evaluating the anti-cancer efficacy of this compound in xenograft or syngeneic tumor models were identified. However, research into related nicotinamide and piperazine derivatives has shown anti-proliferative and anti-cancer activities in vitro and in some cases, in vivo.

Newly synthesized nicotinamide derivatives have been evaluated for their potential as VEGFR-2 inhibitors. nih.govmdpi.com One of the most active compounds, derivative 8 , demonstrated IC50 values of 5.4 µM and 7.1 µM against HCT-116 and HepG2 cancer cell lines, respectively, and an IC50 of 77.02 nM against VEGFR-2. mdpi.com This compound was shown to arrest the cell cycle at the G0-G1 phase and induce apoptosis in HCT-116 cells. mdpi.com Another study on novel nicotinamide derivatives found that compound 10 showed the highest anti-proliferative activities against HCT-116 (IC50 = 15.4 µM) and HepG2 (IC50 = 9.8 µM) cell lines. nih.gov

Furthermore, various piperazine derivatives have been investigated for their cytotoxic effects. A series of N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids were synthesized and evaluated against the NCI-60 cancer cell line panel, with some compounds showing GI50 values in the nanomolar range. nih.gov Other research has focused on synthesizing piperazine-substituted 1,2,4-triazole (B32235) derivatives, some of which showed potent activity against U937 and HL-60 human cancer cell lines. researchgate.net

Table 1: In Vitro Anti-Cancer Activity of Related Nicotinamide and Piperazine Derivatives
Compound TypeSpecific DerivativeCancer Cell Line(s)Observed EffectReference
Nicotinamide DerivativeCompound 8HCT-116, HepG2Anti-proliferative activity (IC50 = 5.4 µM and 7.1 µM, respectively); VEGFR-2 inhibition (IC50 = 77.02 nM); Apoptosis induction. mdpi.com
Nicotinamide DerivativeCompound 10HCT-116, HepG2Anti-proliferative activity (IC50 = 15.4 µM and 9.8 µM, respectively). nih.gov
N-ethyl-piperazinyl Amide DerivativeCompounds 4 & 6NCI-60 PanelHigh overall anti-cancer activity (GI50 values in nanomolar range); Apoptosis induction. nih.gov
Piperazine-substituted TriazoleCompounds 9d, 8j, 8iU937, HL-60Potent cytotoxic activity. researchgate.net

Neuroprotective Efficacy in Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's)

Direct in vivo studies on the neuroprotective efficacy of this compound in models of Alzheimer's or Parkinson's disease were not found. The research landscape for the core components of this molecule, nicotinamide and piperazine, however, shows significant investigation into their neuroprotective potential.

Alzheimer's Disease Models: Multi-effect drugs based on an N,N'-disubstituted piperazine scaffold have been designed and tested in preclinical models of Alzheimer's disease. nih.gov A promising hybrid molecule was found to reduce both amyloid and Tau pathologies and ameliorate memory impairments in an animal model. nih.govresearchgate.net In vitro, this compound reduced Tau phosphorylation and inhibited the release of Aβ peptides. nih.gov Other studies have identified piperazine and its derivatives as potential lead molecules for developing Alzheimer's therapeutics, with demonstrated neuroprotective effects against amyloid toxicity in vitro and the ability to restore long-term potentiation in hippocampal slices from 5xFAD mice. elsevierpure.com

Parkinson's Disease Models: Nicotinamide is considered a potential neuroprotective agent for Parkinson's disease, primarily through its role as a precursor to Nicotinamide Adenine (B156593) Dinucleotide (NAD). ekb.egworktribe.com Preclinical data suggest that nicotinamide can increase dopamine (B1211576) release, enhance cytoprotection, and reduce mitochondrial oxidative stress. ekb.eg In animal models of Parkinson's disease, novel piperazine-containing compounds have demonstrated potent in vivo activity. nih.govnih.gov Lead compounds exhibited high efficacy in both reserpinized rat and 6-OHDA induced unilaterally lesioned rat models, showing promise for neuroprotective therapy. nih.govnih.gov

Table 2: Neuroprotective Efficacy of Related Piperazine and Nicotinamide Compounds in Neurodegenerative Disease Models
Compound TypeDisease ModelAnimal ModelKey FindingsReference
N,N'-disubstituted piperazine derivativeAlzheimer's DiseaseMouse ModelReduced amyloid and Tau pathology; preserved memory. nih.govresearchgate.net
Piperazine (PPZ)Alzheimer's Disease5xFAD MouseRestored long-term potentiation in hippocampal slices. elsevierpure.com
Piperazine-thiazole derivative ((-)-24c)Parkinson's Disease6-OHDA Lesioned RatHigh in vivo activity; more efficacious than ropinirole. nih.gov
NicotinamideParkinson's Disease(Review of models)Increases dopamine release and cytoprotection; reduces oxidative stress. ekb.eg

Anti-Pneumocystis Efficacy in Immunosuppressed Murine Models

There were no specific in vivo studies identified that evaluated the efficacy of this compound against Pneumocystis pneumonia. However, the efficacy of other compounds featuring a piperazine linker has been assessed.

In studies evaluating alternatives to standard anti-Pneumocystis therapies like trimethoprim-sulfamethoxazole, various diamidine compounds have been investigated. researchgate.netnih.gov Compounds articulated around a piperazine or an ethylenediamine (B42938) linker were evaluated for their activity against Pneumocystis carinii. researchgate.net One diamidine compound linked by ethylenediamine, N,N′-bis(benzamidine-4-yl)ethane-1,2-diamine, showed strong anti-Pneumocystis activity in a rat model, comparable to the reference drug pentamidine, and emerged as a promising candidate for further research. researchgate.netnih.gov These studies highlight that linker structure is a critical component of efficacy for this class of compounds.

Table 3: In Vivo Anti-Pneumocystis Activity of Related Compounds
Compound TypeLinkerAnimal ModelEfficacy Compared to Control/ReferenceReference
DiamidineEthylenediamineImmunosuppressed RatStrong anti-Pneumocystis activity, comparable to pentamidine. researchgate.netnih.gov
MonoamidineEthylenediamineImmunosuppressed RatPoorly potent in vivo despite in vitro activity. researchgate.netnih.gov

Molecular Imaging Applications (for related radiolabeled compounds)

No studies on the molecular imaging applications of radiolabeled this compound were found. However, both nicotinamide and piperazine structures are utilized in the development of novel radiopharmaceuticals for imaging.

A hydrazino nicotinamide derivative (SHNH) has been successfully used as a linker to label the monoclonal antibody 3F8 with Technetium-99m (99mTc). nih.gov The resulting radiolabeled antibody, 99mTc-3F8, showed selective localization in neuroblastoma xenografts in nude mice, with imaging quality and biodistribution comparable to its Iodine-131 labeled counterpart. nih.gov This demonstrates the utility of the nicotinamide scaffold in developing radiometal complexes for tumor imaging. nih.gov

Piperazine derivatives have also been explored as imaging agents. For instance, 1-(2-Pyridyl)piperazine derivatives have been radiolabeled with 99mTc(CO)3 to serve as radioligands for imaging 5-HT7 receptors, which are overexpressed in pathologies like glioblastoma. researchgate.net Furthermore, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been synthesized and shown to have good membrane permeability and fluorescent properties, suggesting their potential as probes for cellular imaging and cancer theranostics. nih.gov

Table 4: Molecular Imaging Applications of Related Radiolabeled Compounds
Core StructureRadiolabel/ProbeTargetApplicationReference
Hydrazino Nicotinamide99mTcDisialoganglioside G(D2) on NeuroblastomaTumor immunoscintigraphy. nih.gov
1-(2-Pyridyl)piperazine99mTc(CO)35-HT7 ReceptorsPotential for glioblastoma imaging. researchgate.net
Piperazine-linked 1,8-naphthalimideFluorescentBreast Cancer Cells (4T1)Cellular imaging and potential for theranostics. nih.gov

Structure Activity Relationship Sar and Rational Design of N,n Diethyl 2 Piperazin 1 Yl Nicotinamide Analogues

Systematic Modification of the Nicotinamide (B372718) and Piperazine (B1678402) Moieties

The structure of N,N-Diethyl-2-Piperazin-1-Yl-Nicotinamide offers multiple avenues for systematic modification to probe and optimize biological activity. The core scaffold consists of a nicotinamide moiety, which is a well-established pharmacophore that mimics the nicotinamide portion of nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme for enzymes like poly(ADP-ribose) polymerases (PARPs). nih.govnih.gov

Nicotinamide Moiety: The nicotinamide ring and its associated carboxamide group are critical for binding to the catalytic domain of PARP enzymes. nih.govmdpi.com Modifications in this region can significantly alter binding affinity and selectivity. For instance, replacing the nicotinamide with other heterocyclic structures that mimic the amide group, such as the phthalazinone ring found in the PARP inhibitor Olaparib, has proven to be a successful strategy in drug design. mdpi.com Further modifications could involve introducing various substituents onto the pyridine (B92270) ring to alter its electronic properties and explore additional interactions with the target protein.

Piperazine Moiety: The piperazine ring serves as a versatile linker, connecting the nicotinamide pharmacophore to the diethylamide group. mdpi.com Its primary roles often include ensuring correct orientation of the pharmacophoric groups and optimizing the molecule's physicochemical properties, such as solubility. mdpi.com In many biologically active piperazine derivatives, this ring acts as a scaffold to position substituents in a specific spatial arrangement for optimal target interaction. nih.gov Modifications can include substituting the second nitrogen atom of the piperazine with various chemical groups to modulate lipophilicity and basicity, which in turn affects the pharmacokinetic profile of the compound.

Impact of Substituent Variations (e.g., Alkyl Groups, Halogenation) on Pharmacological Profiles

Substituent variations on the core structure of this compound are a key strategy for fine-tuning its pharmacological profile.

Alkyl Groups: The N,N-diethyl groups on the terminal amide are significant contributors to the molecule's lipophilicity and steric profile. Altering the size and nature of these alkyl groups can directly impact how the molecule fits into a protein's binding pocket. For example, replacing the diethyl groups with smaller dimethyl groups would reduce steric hindrance and could alter binding modes. Conversely, larger alkyl groups could enhance binding through increased van der Waals interactions, provided they fit within the target's binding site.

Halogenation: Introducing halogen atoms (e.g., fluorine, chlorine) onto the nicotinamide ring is a common medicinal chemistry tactic to enhance metabolic stability and modulate target affinity. mdpi.com Halogens can alter the electronic distribution of the aromatic ring, potentially leading to stronger or more selective interactions with the target protein. For example, studies on nicotine derivatives have shown that substituents on the pyridine ring can significantly influence receptor affinity. researchgate.net Though this compound itself is not halogenated, the introduction of a halogen could lead to analogues with different pharmacological properties.

Modification TypeExample SubstituentPotential Impact on Molecular PropertiesPredicted Pharmacological Consequence
Alkyl Group Variation (on Amide)Dimethyl (-N(CH₃)₂)Reduced lipophilicity and steric bulk compared to diethyl.May alter binding affinity and selectivity; could improve solubility.
Alkyl Group Variation (on Amide)CyclopropylIntroduces rigidity and alters lipophilicity.May lock the molecule into a more favorable binding conformation.
Halogenation (on Nicotinamide Ring)Fluoro (-F)Increases metabolic stability; alters electronic character (electron-withdrawing).Could enhance binding affinity and improve pharmacokinetic profile.
Halogenation (on Nicotinamide Ring)Chloro (-Cl)Increases lipophilicity and steric bulk more than fluorine; electron-withdrawing.May lead to different target interactions and altered selectivity.

Positional Isomerism and its Influence on Receptor Selectivity and Target Engagement

Positional isomerism plays a critical role in determining the biological activity of nicotinamide-based compounds. The parent molecule has the piperazine group at the 2-position of the pyridine ring. Shifting this substituent to other positions would create positional isomers with distinct three-dimensional shapes and electronic profiles.

The specific geometry of the NAD+ binding pocket in enzymes like PARP dictates that the carboxamide group of the ligand must be positioned correctly to form key hydrogen bonds. mdpi.com

2-substituted isomer (the parent compound): The proximity of the piperazine substituent to the carboxamide group may create specific steric and electronic environments that influence binding.

3-substituted isomer: This would result in an isonicotinamide derivative. The altered vector of the substituent relative to the pyridine nitrogen and the carboxamide could drastically change how the molecule fits into the binding site.

4-substituted isomer: This would be a picolinamide derivative. This change would significantly alter the spatial relationship between the aromatic ring and the key binding groups.

Studies on other classes of molecules have demonstrated that such positional isomerism can have a profound impact on biological function and chiroptical properties, as the optimal positioning of functional groups is crucial for effective ligand-target recognition. nih.gov For PARP inhibitors, the precise arrangement of the nicotinamide mimic is essential for it to function as a competitive inhibitor of NAD+. nih.gov

IsomerPosition of Piperazine MoietyPotential Influence on Target Engagement
This compoundPosition 2The specific geometry may be optimal for fitting into the target's active site, with the piperazine linker directing the diethylamide group into a specific sub-pocket.
Positional Isomer (Isonicotinamide derivative)Position 3Alters the angle and distance between the piperazine linker and the core pharmacophore, likely disrupting the established binding mode with PARP enzymes.
Positional Isomer (Picolinamide derivative)Position 4Significantly changes the overall molecular shape, making it unlikely to fit into the narrow NAD+ binding cleft of PARP in a similar manner to the parent compound.

Elucidation of Key Structural Determinants for PARP and Kinase Inhibition

The activity of this compound as a PARP inhibitor is dictated by several key structural features that allow it to compete with the endogenous ligand, NAD+. nih.govnih.gov

The fundamental structural requirement for PARP inhibition is a pharmacophore that can mimic the nicotinamide moiety of NAD+. nih.gov The carboxamide group (-CONH₂) of the nicotinamide ring is paramount, as it typically forms crucial hydrogen bonds with amino acid residues in the PARP catalytic domain, anchoring the inhibitor in the active site. mdpi.com

The pyridine ring itself engages in π-stacking interactions with aromatic residues within the binding pocket. The piperazine linker and the terminal N,N-diethyl groups are thought to occupy adjacent regions of the binding site. The specific nature of these groups can contribute to potency and, importantly, to selectivity. Subtle differences between the ligand-binding sites of different PARP enzymes or between PARPs and kinases can be exploited by modifying these regions of the inhibitor. nih.gov The flexibility and lipophilicity of the diethylamide tail can allow it to adapt to hydrophobic pockets, potentially enhancing binding affinity and influencing selectivity against other enzymes, such as kinases.

Structural FeatureRole in PARP Inhibition
Nicotinamide Carboxamide Forms key hydrogen bonds with the protein backbone in the catalytic site, mimicking NAD+.
Pyridine Ring Participates in π-stacking interactions with aromatic amino acid residues (e.g., Tyrosine).
Piperazine Linker Orients the terminal alkyl groups and influences physicochemical properties like solubility.
N,N-Diethyl Groups Occupy a hydrophobic pocket, contributing to binding affinity and potentially selectivity.

Conformational Analysis and Ligand-Target Recognition Studies

Understanding the three-dimensional structure and conformational preferences of this compound is essential for comprehending its interaction with biological targets.

Ligand-Target Recognition: In the context of PARP inhibition, ligand recognition is a highly specific process. X-ray crystallography studies of other PARP inhibitors have revealed that the inhibitor binds in an extended conformation within the catalytic domain. nih.gov The nicotinamide mimic occupies the nicotinamide-binding pocket, with the carboxamide group forming hydrogen bonds. The linker region spans across the active site, and the terminal functionalities can interact with more solvent-exposed or hydrophobic regions. The ability of the ligand to adopt a low-energy conformation that is complementary to the shape of the binding site is a key determinant of its potency. nih.gov Differences in protein dynamics and the electrostatic nature of the ligand also contribute significantly to the pharmacology and selectivity of PARP inhibitors. nih.gov

Computational Chemistry and in Silico Drug Design Approaches for N,n Diethyl 2 Piperazin 1 Yl Nicotinamide

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a series of analogs of N,N-Diethyl-2-Piperazin-1-Yl-Nicotinamide, a QSAR model can be developed to predict their inhibitory potency against a specific target, such as PARP1.

The process involves calculating a wide range of molecular descriptors for each compound, which quantify various aspects of its structure, including constitutional, topological, electronic, and steric properties. scispace.comopenpharmaceuticalsciencesjournal.com Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to generate an equation that links a selection of these descriptors to the observed activity (e.g., IC₅₀ values). scispace.comresearchgate.net

A statistically significant QSAR model can be invaluable for predicting the activity of newly designed derivatives before their synthesis, thereby prioritizing the most promising candidates and conserving resources. nih.gov For piperazine-containing compounds, descriptors related to molecular shape, hydrophobicity, and electronic features often play a crucial role in determining their biological activity. scispace.comnih.gov

Table 1: Example of a Hypothetical 2D-QSAR Model for this compound Derivatives
ParameterDescriptionValue/Equation
Model EquationRelates descriptors to predicted activity (pIC₅₀)pIC₅₀ = 0.75 * ALogP - 0.05 * TPSA + 1.2 * nRotB + 3.5
R² (Coefficient of Determination)Measures the goodness of fit of the model0.85
Q² (Cross-validated R²)Measures the predictive power of the model (Leave-One-Out)0.78
F-statisticTests the overall significance of the model65.4
p-valueProbability value for the F-statistic<0.0001

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein, providing insights into the binding mode and affinity. nih.gov For this compound, docking simulations are typically performed against the catalytic domain of PARP enzymes. The nicotinamide (B372718) moiety is crucial as it mimics NAD+, the natural substrate of PARPs. frontiersin.org

The simulation predicts how the ligand fits into the binding pocket and identifies key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, that stabilize the complex. nih.gov For nicotinamide-based PARP inhibitors, critical interactions often involve hydrogen bonds with the backbone of Glycine and Serine residues and π-π stacking with a Tyrosine residue within the nicotinamide-binding site. nih.gov The docking score, an estimation of the binding free energy, helps to rank different derivatives and prioritize those with the most favorable predicted binding affinity. nih.gov

Table 2: Predicted Interactions of this compound with PARP1 Catalytic Domain from a Hypothetical Docking Simulation
Compound MoietyInteracting Residue (PARP1)Interaction TypePredicted Distance (Å)
Nicotinamide CarbonylGly863 (Backbone NH)Hydrogen Bond2.9
Nicotinamide AmideSer904 (Backbone C=O)Hydrogen Bond3.1
Pyridine (B92270) RingTyr907π-π Stacking3.8
Piperazine (B1678402) NitrogenGlu988Salt Bridge / H-Bond3.0
Diethyl GroupAla898, Leu713Hydrophobic InteractionN/A

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Receptor Behavior

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. nih.gov An MD simulation of the this compound-PARP1 complex, placed in a simulated physiological environment (water, ions), can assess the stability of the binding pose predicted by docking. frontiersin.orgnih.gov

Key parameters analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions. nih.gov The persistence of key interactions, such as hydrogen bonds identified in docking, can also be monitored throughout the simulation to confirm their importance for binding. nih.gov These simulations provide a more realistic understanding of the dynamic nature of the ligand-receptor interaction. frontiersin.org

Table 3: Typical Parameters and Outputs from a 100 ns MD Simulation
Analysis MetricDescriptionTypical Finding for a Stable Complex
Ligand RMSDMeasures the deviation of the ligand's position from the initial docked pose.Plateaus at a low value (e.g., < 2.0 Å), indicating a stable binding mode.
Protein Backbone RMSDMeasures changes in the protein's overall structure.Reaches equilibrium, indicating the protein structure is stable with the ligand bound.
Residue RMSFMeasures the fluctuation of individual amino acid residues.Binding site residues show low fluctuation, while loop regions may be more flexible.
Hydrogen Bond OccupancyPercentage of simulation time a specific hydrogen bond is maintained.Key H-bonds show high occupancy (>75%), confirming their stability.

Free Energy Perturbation (FEP) Calculations for Design Optimization

Free Energy Perturbation (FEP) is a rigorous, physics-based computational method used to calculate the relative binding free energy difference (ΔΔG) between two closely related ligands. cresset-group.com FEP simulations are highly valuable during the lead optimization phase to accurately predict the impact of small chemical modifications on binding affinity. researchgate.net

The method involves computationally "morphing" a parent molecule (e.g., this compound) into a derivative through a series of non-physical intermediate steps, both in solution and when bound to the protein target. cresset-group.comuoa.gr The difference in the free energy of these two transformations yields the relative binding free energy. FEP calculations can reliably predict whether a proposed modification will be beneficial, neutral, or detrimental to the compound's potency, guiding synthetic efforts toward the most promising derivatives and avoiding costly and time-consuming synthesis of inactive compounds. nih.govnih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A compound's efficacy is dependent not only on its binding affinity but also on its pharmacokinetic properties. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates at an early stage. windows.netamazonaws.com For this compound, various models can predict key parameters that determine its drug-likeness.

Table 4: Predicted In Silico ADME Profile for this compound
ADME PropertyPredicted ParameterPredicted ValueInterpretation
AbsorptionHuman Intestinal Absorption (HIA)HighLikely well-absorbed from the gut.
Caco-2 PermeabilityModerate-HighGood potential for passive intestinal absorption.
P-gp SubstrateNoNot likely to be subject to efflux by P-glycoprotein.
DistributionBlood-Brain Barrier (BBB) PermeationLow-ModerateMay have limited penetration into the central nervous system.
Plasma Protein Binding (PPB)~85%Moderate binding to plasma proteins.
MetabolismCYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoLow risk of interaction with drugs metabolized by CYP3A4.
ExcretionTotal ClearanceLowPredicted to have a relatively slow rate of elimination from the body.

De Novo Design and Lead Optimization Strategies for this compound Derivatives

Lead optimization strategies for this compound involve making targeted structural modifications to enhance its potency, selectivity, and ADME properties. In silico methods guide this process. De novo design tools can even generate entirely new molecular structures that fit within the constraints of the target's binding site. researchgate.netnih.gov

For the existing scaffold, computational approaches can explore modifications at several key positions:

Piperazine Ring: Substitutions on the distal nitrogen can be explored to gain additional interactions with the protein or to modulate physicochemical properties like solubility and pKa.

Diethylamide Group: This group can be altered to fine-tune solubility, metabolic stability, and cell permeability. Bioisosteric replacement with other small cyclic or acyclic amines can be investigated.

Pyridine Ring: The electronics and steric profile can be modified by adding substituents to the pyridine ring, potentially improving binding affinity or altering the ADME profile.

These strategies, often combined with FEP and QSAR, create a powerful workflow for the rational design of next-generation derivatives with improved therapeutic potential. nih.gov

Table 5: Lead Optimization Strategies for the this compound Scaffold
Modification SiteProposed ModificationDesign RationaleComputational Tool
Piperazine N-4Add small alkyl or cycloalkyl groupsProbe for additional hydrophobic interactions; modulate basicity.Molecular Docking
DiethylamideReplace with pyrrolidine (B122466) or morpholineImprove metabolic stability and solubility (morpholine).ADME Prediction
Pyridine RingAdd a fluorine atomModulate pKa and potentially form halogen bonds.FEP Calculations
Core ScaffoldScaffold Hopping to an alternative bicyclic coreExplore novel IP space and improve drug-like properties.De Novo Design

Future Directions and Emerging Research Perspectives for N,n Diethyl 2 Piperazin 1 Yl Nicotinamide

Exploration of Novel Therapeutic Applications Beyond Current Indications

Currently, dedicated research on the specific therapeutic applications of N,N-Diethyl-2-Piperazin-1-Yl-Nicotinamide is limited. However, its structural components suggest several promising areas for investigation. The nicotinamide (B372718) moiety is a precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism, and is also a known inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. nih.gov PARP inhibitors have established roles in oncology, particularly for cancers with deficiencies in DNA repair mechanisms.

Future research could systematically explore the efficacy of this compound in a broader range of malignancies. Beyond oncology, the roles of NAD+ metabolism and PARP signaling in other disease areas open up further possibilities. These include:

Neurodegenerative Diseases: Dysfunctional NAD+ metabolism is implicated in several neurodegenerative conditions. Investigating the potential of this compound to modulate neuronal NAD+ levels and its subsequent impact on neuronal health and survival would be a valuable research direction.

Inflammatory and Autoimmune Diseases: PARP enzymes are involved in inflammatory signaling pathways. The anti-inflammatory potential of this compound could be explored in various models of chronic inflammation and autoimmune disorders.

Metabolic Disorders: Given the central role of NAD+ in metabolic regulation, the effects of this compound on conditions such as type 2 diabetes and non-alcoholic fatty liver disease could be a fruitful area of investigation.

The following table illustrates potential areas for novel therapeutic exploration and the corresponding hypothetical research focus.

Therapeutic AreaPotential Mechanism of ActionResearch Focus
Oncology PARP Inhibition, Kinase ModulationExpansion to new tumor types, overcoming resistance to existing therapies
Neurodegeneration NAD+ Precursor, Sirtuin ActivationModels of Alzheimer's, Parkinson's, and Huntington's disease
Inflammatory Diseases PARP-mediated inflammation pathwaysModels of rheumatoid arthritis, inflammatory bowel disease
Metabolic Disorders Modulation of cellular metabolism via NAD+In vitro and in vivo models of insulin (B600854) resistance and hepatic steatosis

Development of Advanced Preclinical Models (e.g., Organ-on-a-Chip, Humanized Animal Models)

To bridge the gap between in vitro studies and clinical trials, the use of advanced preclinical models is becoming increasingly important. For a compound like this compound, these models could provide more physiologically relevant data on efficacy and mechanism of action.

Organ-on-a-Chip (OOC): OOC technology allows for the creation of microfluidic devices that mimic the structure and function of human organs. researchgate.netscbt.com An OOC platform could be used to study the effects of this compound on specific organs, such as a "tumor-on-a-chip" to investigate its anti-cancer properties in a more realistic tumor microenvironment, or a "liver-on-a-chip" to assess its metabolism.

Humanized Animal Models: These are animal models, typically mice, that have been engrafted with human cells, tissues, or genes. For instance, a humanized mouse with a patient-derived tumor xenograft could provide valuable insights into the efficacy of this compound against a specific human cancer.

The table below outlines how these advanced models could be applied to the study of this compound.

Preclinical ModelApplication for this compoundPotential Data Generated
Tumor-on-a-Chip Efficacy testing on 3D tumor spheroidsReal-time analysis of tumor growth inhibition, cell migration, and invasion
Liver-on-a-Chip Metabolic profiling and hepatotoxicity screeningIdentification of metabolites, assessment of potential liver toxicity
Humanized Mice (Patient-Derived Xenografts) In vivo efficacy studiesTumor regression, biomarker analysis in a more clinically relevant setting

Combination Therapies and Synergistic Effects with Existing Agents

A significant trend in modern pharmacology is the use of combination therapies to enhance efficacy and overcome drug resistance. If this compound is confirmed as a PARP inhibitor, a key research avenue would be its use in combination with other anti-cancer agents.

PARP inhibitors have shown synergistic effects when combined with:

Chemotherapy: Particularly with DNA-damaging agents, where the inhibition of DNA repair by a PARP inhibitor can potentiate the cytotoxic effects of chemotherapy.

Targeted Therapies: Combining with inhibitors of other signaling pathways, such as PI3K/AKT/mTOR, could create synthetic lethality in certain cancer types.

Immunotherapy: There is emerging evidence that PARP inhibitors can enhance the response to immune checkpoint inhibitors by increasing tumor mutational burden and upregulating PD-L1 expression.

Future studies would need to systematically evaluate these combinations in vitro and in vivo to identify synergistic interactions and the optimal therapeutic window.

Application in Drug Repurposing Research

Drug repurposing, the identification of new uses for existing or failed compounds, is a cost-effective strategy for drug development. The structural motifs of this compound suggest its potential for repurposing. The piperazine (B1678402) ring is a common feature in many centrally active drugs, hinting at potential neurological or psychiatric applications.

A systematic approach to repurposing could involve:

Computational Screening: Using in silico methods to predict the binding of this compound to a wide range of biological targets.

Phenotypic Screening: Testing the compound in a variety of cell-based assays that model different diseases to identify unexpected therapeutic effects.

Given that some PARP inhibitors are being investigated for non-oncological conditions like inherited retinal degeneration, a similar repurposing strategy for this compound could be envisioned. nih.gov

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the biological effects of this compound, an integrated multi-omics approach will be essential. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the compound's mechanism of action.

Proteomics: Can be used to identify the direct protein targets of the compound and to understand how it alters cellular signaling pathways. nih.govnih.gov For instance, proteomic analysis of cancer cells treated with the compound could reveal changes in DNA repair and cell cycle pathways.

Metabolomics: Can provide insights into how the compound affects cellular metabolism. nih.gov Given its nicotinamide component, it would be particularly interesting to study its impact on NAD+ metabolism and related pathways.

Transcriptomics: Can reveal changes in gene expression in response to treatment, providing clues about the upstream regulatory pathways affected by the compound.

By integrating these different omics datasets, researchers can construct detailed models of the compound's effects, identify biomarkers of response, and discover novel therapeutic opportunities.

The following table summarizes the potential contributions of each omics approach.

Omics ApproachResearch QuestionExpected Outcome
Proteomics What are the protein targets and affected pathways?Identification of binding partners and signaling network alterations.
Metabolomics How does the compound alter cellular metabolism?Elucidation of changes in metabolic pathways, particularly NAD+ synthesis.
Transcriptomics Which genes are differentially expressed upon treatment?Identification of regulated genes and upstream signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Diethyl-2-Piperazin-1-Yl-Nicotinamide, and how can purity be validated?

  • Methodological Answer : Synthesis often involves nucleophilic substitution between a nicotinamide derivative and a piperazine-containing reagent under inert conditions. For example, coupling reactions using carbodiimide crosslinkers (e.g., EDC/HCl) in anhydrous DMF at 60–80°C yield intermediates, which are purified via normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients). Purity validation requires tandem analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., ¹H/¹³C NMR for piperazine proton integration and carbonyl resonance).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Q. How can researchers identify the primary pharmacological targets of this compound?

  • Methodological Answer : Target identification involves:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., dopamine D2/D3 receptors using [³H]spiperone) to determine IC₅₀ values.
  • Computational Docking : Molecular docking with homology models (e.g., GPCR-X template) to predict binding affinities.
  • Functional Assays : cAMP accumulation or β-arrestin recruitment assays to evaluate agonism/antagonism .

Q. What physicochemical properties are critical for characterizing this compound?

  • Methodological Answer : Key properties include:

PropertyMethodExample DataSource
LogP Shake-flask HPLC2.1 ± 0.3 (predicted)
Aqueous Solubility Equilibrium solubility assay0.8 mg/mL (pH 7.4, 25°C)
pKa Potentiometric titration7.9 (piperazine NH)
Thermal Stability Differential Scanning CalorimetryDecomposition at 220°C

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer :

  • Replication Studies : Repeat assays under standardized conditions (e.g., cell line authentication, serum-free media).
  • Analytical Validation : Cross-validate purity using orthogonal methods (e.g., LC-MS vs. NMR).
  • Statistical Meta-Analysis : Apply fixed/random-effects models to reconcile IC₅₀ variability (e.g., R package metafor) .

Q. What computational strategies optimize the design of this compound derivatives for enhanced selectivity?

  • Methodological Answer :

  • QSAR Modeling : Train models on datasets (e.g., ChEMBL) to predict selectivity indices.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (100 ns trajectories, AMBER forcefield) to identify key binding residues.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for piperazine substituent modifications .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:

  • Linearity : R² > 0.99 over 1–1000 ng/mL (LC-MS/MS).
  • Accuracy/Precision : ±15% deviation (intra-day/inter-day).
  • Limit of Detection (LOD) : 0.1 ng/mL (signal/noise ≥ 3).
  • Matrix Effects : Evaluate ion suppression/enhancement in plasma/urine .

Q. What experimental designs are optimal for evaluating the pharmacokinetics of this compound?

  • Methodological Answer :

  • In Vivo Studies : Single-dose PK in rodents (IV/oral routes, n=6/group). Collect plasma samples at 0.5, 1, 2, 4, 8, 24 h.
  • Tissue Distribution : Autoradiography or LC-MS/MS in brain/liver/kidney.
  • Metabolite Profiling : High-resolution MS (Orbitrap) with MS² fragmentation .

Q. How should contradictory results in receptor selectivity profiles be interpreted?

  • Methodological Answer :

  • Confounder Analysis : Control for off-target interactions (e.g., sigma-1 receptor screening).
  • Species-Specificity : Compare human vs. rodent receptor isoforms (e.g., cloned D3 vs. D2 receptors).
  • Functional Selectivity : Assess biased signaling pathways (e.g., G protein vs. β-arrestin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-2-Piperazin-1-Yl-Nicotinamide
Reactant of Route 2
Reactant of Route 2
N,N-Diethyl-2-Piperazin-1-Yl-Nicotinamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.